molecular formula C18H21NO5S B14994703 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B14994703
M. Wt: 363.4 g/mol
InChI Key: KRTSUZOCGXSVNB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The dioxidotetrahydrothiophenyl group is then incorporated via sulfonation reactions, and finally, the methylfuran moiety is added through a series of coupling reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic routes but optimized for large-scale production. Automation and process control systems are employed to maintain consistent reaction conditions, ensuring the quality and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction cascades. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-chlorobenzamide

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the dioxidotetrahydrothiophenyl and methylfuran moieties contribute to its stability and potential biological activity. This unique combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C18H21NO5S/c1-13-6-7-17(24-13)11-19(15-8-9-25(21,22)12-15)18(20)14-4-3-5-16(10-14)23-2/h3-7,10,15H,8-9,11-12H2,1-2H3

InChI Key

KRTSUZOCGXSVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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